molecular formula C10H9BrN2O2S B8233993 2-Bromobenzoic acid;1,3-thiazol-2-amine

2-Bromobenzoic acid;1,3-thiazol-2-amine

Cat. No. B8233993
M. Wt: 301.16 g/mol
InChI Key: IMMGKSNXHKEYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzoic acid;1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromobenzoic acid;1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzoic acid;1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Bromobenzoic acid;1,3-thiazol-2-amine involves the reaction of 2-bromobenzoic acid with 1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Starting Materials
2-bromobenzoic acid, 1,3-thiazol-2-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Anhydrous solvents (e.g. dichloromethane, tetrahydrofuran)

Reaction
Step 1: Dissolve 2-bromobenzoic acid (1.0 equiv) and 1,3-thiazol-2-amine (1.2 equiv) in anhydrous dichloromethane or tetrahydrofuran., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 12-24 hours., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by recrystallization or column chromatography to obtain the desired product, 2-Bromobenzoic acid;1,3-thiazol-2-amine.

properties

IUPAC Name

2-bromobenzoic acid;1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2.C3H4N2S/c8-6-4-2-1-3-5(6)7(9)10;4-3-5-1-2-6-3/h1-4H,(H,9,10);1-2H,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGKSNXHKEYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br.C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzoic acid;1,3-thiazol-2-amine

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